![molecular formula C9H12FNO3 B070986 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol CAS No. 179899-83-3](/img/structure/B70986.png)
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol, also known as AF-2364, is a chemical compound that has been studied for its potential use in the treatment of various diseases. This compound is a synthetic analog of the natural product, epigallocatechin gallate (EGCG), which is found in green tea. AF-2364 has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in cell growth, inflammation, and oxidative stress. 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to inhibit the activity of certain enzymes involved in these pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to have antioxidant and anti-inflammatory effects, as well as the ability to induce apoptosis in cancer cells. In addition, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to improve cognitive function and vascular function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has several advantages for lab experiments, including its synthetic nature, which allows for easy production and modification. However, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol may have limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
Direcciones Futuras
There are several future directions for research on 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol, including:
1. Further investigation of its mechanism of action and signaling pathways involved in its therapeutic effects.
2. Development of more stable and soluble analogs of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol for improved efficacy in experiments.
3. Clinical trials to evaluate the safety and efficacy of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol in humans for the treatment of various diseases.
4. Investigation of the potential use of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol in combination with other drugs or therapies for improved therapeutic outcomes.
5. Further investigation of the neuroprotective effects of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol and its potential use in the treatment of neurodegenerative diseases.
In conclusion, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol is a promising compound for further research due to its antioxidant, anti-inflammatory, and anti-cancer properties. Further investigation of its mechanism of action and potential therapeutic uses may lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol involves several steps, including the protection of the phenolic hydroxyl groups, the introduction of the fluorine atom, and the deprotection of the hydroxyl groups. The final product is obtained through a coupling reaction between the protected fluorinated catechol and the protected amino acid.
Aplicaciones Científicas De Investigación
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative disease research, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular disease research, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to have anti-inflammatory effects and improve vascular function.
Propiedades
Número CAS |
179899-83-3 |
|---|---|
Nombre del producto |
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol |
Fórmula molecular |
C9H12FNO3 |
Peso molecular |
201.19 g/mol |
Nombre IUPAC |
4-[(1R,2S)-2-amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C9H12FNO3/c1-4(11)8(13)5-2-3-6(12)9(14)7(5)10/h2-4,8,12-14H,11H2,1H3/t4-,8-/m0/s1 |
Clave InChI |
ZJWAKMGUZLRTNE-NVNXEXLPSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=C(C(=C(C=C1)O)O)F)O)N |
SMILES |
CC(C(C1=C(C(=C(C=C1)O)O)F)O)N |
SMILES canónico |
CC(C(C1=C(C(=C(C=C1)O)O)F)O)N |
Sinónimos |
1,2-Benzenediol, 4-(2-amino-1-hydroxypropyl)-3-fluoro-, [R-(R*,S*)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



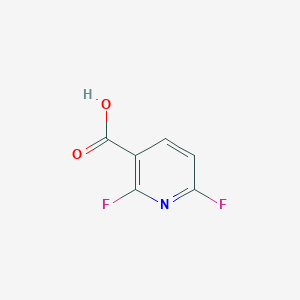
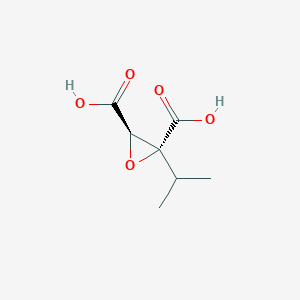
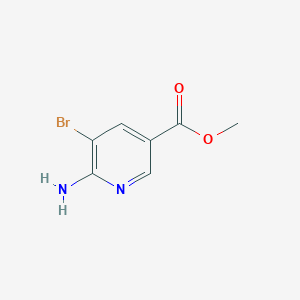
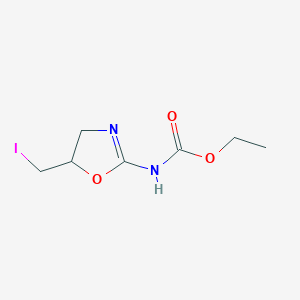
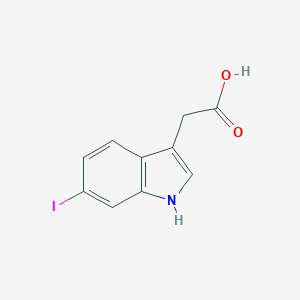


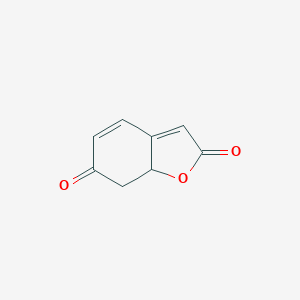
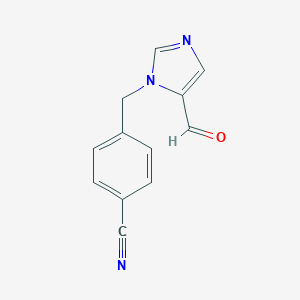
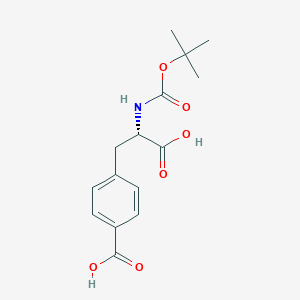
![Furo[2,3-b]pyridin-5-ylmethanol](/img/structure/B70923.png)
![5-Isoxazolecarboxamide,3-[(E)-(hydroxyamino)iminomethyl]-(9CI)](/img/structure/B70927.png)

![4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B70935.png)